Azasteroide und Derivate

Azasteroids and their derivatives are a class of chemical compounds derived from steroid structures, which feature a macrocyclic system with various functionalities for diverse applications in pharmaceuticals, cosmetics, and research. Azasteroids contain an azaspiro functionality, typically featuring a 3-membered or 4-membered ring fused to the main steroid nucleus, altering its physicochemical properties compared to conventional steroids. These modifications can lead to improved biological activities, such as enhanced binding affinity, increased stability, or altered pharmacokinetic profiles.

Azasteroids and their derivatives are often synthesized through complex organic reactions involving functionalization of the steroid skeleton. They exhibit a wide range of potential applications, including but not limited to anti-inflammatory agents, cholesterol-lowering drugs, and topical treatments for skin conditions due to their unique structural features. Their chemical diversity makes them valuable tools in medicinal chemistry and drug discovery processes.

These compounds are typically characterized by detailed NMR spectroscopy, mass spectrometry, and other analytical techniques to ensure purity and structure confirmation before proceeding to further development stages.

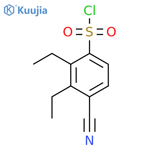

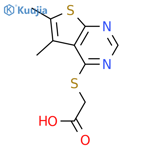

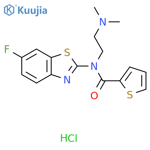

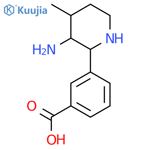

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

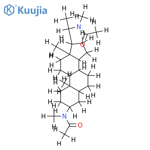

|

Pregna-5,16-diene-3,20-diamine, N3,N20,N20-trimethyl-, (3β,20S)- (9CI) | 193629-88-8 | C24H40N2 |

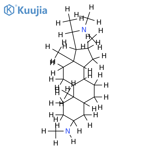

|

3beta,20alpha-Bis-dimethylamino-5alpha-pregnan | 1172-08-3 | C25H46N2 |

|

buxmicrophylline I | 1112989-54-4 | C36H54N2O6 |

|

Epipachysamin-C-diacetat | 4947-48-2 | C27H46N2O2 |

|

Dictyophlebine | 4947-43-7 | C24H44N2 |

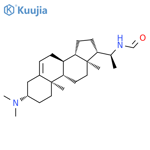

|

Formamide, N-[(3b,20S)-3-(dimethylamino)pregn-5-en-20-yl]- | 124162-11-4 | C24H40N2O |

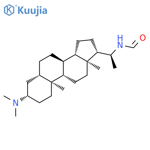

|

Formamide, N-[(3b,5a,20S)-3-(dimethylamino)pregnan-20-yl]- | 657403-04-8 | C24H42N2O |

|

11-Methylenepregnane-3,20-diamine; (3α,5α,20S)-form, N3,N20,N20-Tri-Me, N3-benzoyl | 282726-60-7 | C32H48N2O |

|

Pachysandra terminalis Alkaloid XI | 15027-86-8 | C25H44N2O |

|

Pregnane-3,20-diamine; (3α,5α,20S)-form, N3,N3,N20,N20-Tetra-Me | 6584-68-5 | C25H46N2 |

Verwandte Literatur

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

Empfohlene Lieferanten

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte